molecular formula C16H14N2O4S B2992660 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea CAS No. 1448064-44-5

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2992660
CAS No.: 1448064-44-5
M. Wt: 330.36
InChI Key: IOPJGOAAGBLAQL-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a urea core functionalized with a benzo[1,3]dioxole (piperonyl) group and a thiophene ring, connected via a distinct but-2-yn-1-yloxy linker. The presence of the benzo[1,3]dioxole moiety is significant in medicinal chemistry, as this scaffold is found in compounds with documented pharmacological activities. For instance, research has demonstrated that thiourea derivatives incorporating the benzo[d][1,3]dioxol-5-yl group can exhibit potent anticancer activity against various cell lines, such as HepG2, HCT116, and MCF-7, in some cases exceeding the potency of standard chemotherapeutic agents like doxorubicin . These activities are often linked to mechanisms such as EGFR tyrosine kinase inhibition and the induction of apoptosis . Furthermore, urea and thiourea derivatives bearing thiophene and other heterocyclic systems have been extensively investigated in patent literature for their potential as therapeutic agents, particularly in oncology . The specific molecular architecture of this reagent, which combines these bioactive heterocycles with a rigid alkyne spacer, makes it a valuable chemical tool for researchers. Its primary applications are in the fields of medicinal chemistry and drug discovery, where it can be used as a key intermediate or a building block for the synthesis of more complex molecules, or as a candidate for biological screening in assays targeting enzyme inhibition and cell proliferation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-16(18-15-4-3-9-23-15)17-7-1-2-8-20-12-5-6-13-14(10-12)22-11-21-13/h3-6,9-10H,7-8,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJGOAAGBLAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its unique structure, which incorporates benzo[d][1,3]dioxole and thiophene moieties, suggests a multifaceted mechanism of action against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 373.44 g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant as it is known for its role in various bioactive compounds.

PropertyValue
Molecular FormulaC19H19N3O4S
Molecular Weight373.44 g/mol
CAS Number1448061-19-5

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing benzo[d][1,3]dioxole have shown promising results in inhibiting the growth of HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells.

In a comparative study, certain synthesized thiourea derivatives displayed IC50 values lower than standard chemotherapeutics like doxorubicin:

CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.381.544.52
Doxorubicin7.468.294.56

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially involving the inhibition of EGFR (epidermal growth factor receptor) signaling pathways .

The proposed mechanisms by which This compound exerts its biological effects include:

  • EGFR Inhibition : By blocking EGFR activity, the compound may prevent downstream signaling that promotes cell proliferation.
  • Apoptosis Induction : Studies have indicated an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2), leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, halting their progression and proliferation.

Case Studies

Several case studies have documented the efficacy of compounds with similar structures:

  • In one study focusing on thiourea derivatives, compounds incorporating benzo[d][1,3]dioxole were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines using the SRB assay. Most compounds demonstrated significant antitumor activity with low cytotoxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Moiety

The urea group in the target compound is substituted with a thiophen-2-yl ring. This distinguishes it from analogs such as:

  • 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea (CAS 1448128-24-2): Features a 3,4-dimethoxybenzyl group instead of thiophen-2-yl. The electron-donating methoxy groups may enhance solubility but reduce metabolic stability compared to thiophene .
  • 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea (CAS 1448130-53-7): Substituted with a 4-chlorobenzyl group. The electron-withdrawing Cl atom could increase lipophilicity and influence binding affinity in hydrophobic pockets .

Key Differences:

Compound Substituent Molecular Weight Key Features
Target Compound Thiophen-2-yl ~380.4 (est.) Sulfur heterocycle, moderate polarity
1448128-24-2 3,4-Dimethoxybenzyl 398.4 Enhanced solubility, electron-rich
1448130-53-7 4-Chlorobenzyl 397.8 Increased lipophilicity, electron-poor

Linker Modifications

The but-2-yn-1-yl linker in the target compound provides rigidity and linearity, contrasting with analogs employing flexible or shorter linkers:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k, ): Uses a pyridinyl-methyl linker instead of butynyl. The aromatic pyridine may enhance π-π stacking interactions but reduce conformational flexibility .
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-chlorophenyl)piperazine (): Features a phenyl-ethyl-piperazine scaffold. The absence of a urea group and presence of a basic piperazine ring alter solubility and target engagement .

Impact of Linker on Properties:

  • But-2-yn-1-yl : Rigidity may improve binding specificity by reducing entropy loss upon target interaction.
  • Pyridinyl-methyl (5k) : Aromaticity could enhance binding to flat enzymatic pockets but increase molecular weight.
  • Phenyl-ethyl () : Flexibility may allow broader conformational sampling but reduce potency .

Benzodioxole-Containing Analogues

The benzodioxole moiety is a common feature in many analogs, but its positioning and adjacent groups vary:

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea (5g, ): Retains the benzodioxole but attaches it directly to the urea nitrogen. The absence of a spacer may limit steric accessibility .
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(trifluoromethylphenyl)piperazine (): Incorporates benzodioxole as a methyl ether. The trifluoromethyl group enhances metabolic resistance but increases hydrophobicity .

Comparative Data:

Compound Benzodioxole Position Functional Groups Melting Point (°C) Yield (%)
Target Compound O-linked via butynyl Thiophen-2-yl urea N/A N/A
5g N-linked 4-Chlorophenyl pyridine 271–273 63
O-linked via methyl Trifluoromethylphenyl 176–177 (HCl salt) 55

Research Findings and Implications

  • Synthetic Yields : Urea derivatives with thiophene substituents (e.g., 5h in ) are synthesized in ~60% yields, comparable to chlorobenzyl or dimethoxybenzyl analogs .
  • Thermal Stability : Piperazine-based benzodioxole derivatives (–4) exhibit melting points of 164–202°C (as HCl salts), while urea analogs (e.g., 5g) have higher melting points (~270°C), indicating stronger intermolecular hydrogen bonding in ureas .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify the benzo[d][1,3]dioxol, thiophene, and urea moieties. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 150–160 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error .
  • Melting Point Analysis : Compare experimental values with literature to detect impurities .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Basic Research Focus

  • Neurotransmitter Reuptake Inhibition : Use radiolabeled serotonin/norepinephrine in transfected HEK293 cells to assess SNRI activity, similar to ammoxetine derivatives .
  • Kinase Inhibition Assays : Screen against GPCR kinases (e.g., GRK2) using fluorescence polarization to identify potential therapeutic targets .

How can crystallographic data resolve ambiguities in molecular conformation or packing?

Q. Advanced Research Focus

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on resolving disorder in the but-2-yn-1-yl chain .
  • Mercury CSD : Analyze intermolecular interactions (e.g., hydrogen bonds between urea and thiophene groups) to predict stability and solubility .

What strategies address contradictions in biological activity data between synthetic batches?

Q. Advanced Research Focus

  • Isomer Analysis : Use chiral HPLC or circular dichroism to detect unintended stereoisomers, which may arise during alkyne functionalization .
  • Metabolite Profiling : Employ LC-MS to identify degradation products or reactive intermediates (e.g., oxidation of the thiophene ring) .

How do electronic effects of substituents influence binding affinity in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Computational Modeling : Perform DFT calculations to assess electron-withdrawing/donating effects of the benzo[d][1,3]dioxol group on urea hydrogen-bonding capacity .
  • Halogen Bonding : Replace thiophene with halogenated analogs (e.g., CF2_2X groups) to study non-covalent interactions with target proteins .

What enantioselective methods are viable for synthesizing chiral derivatives?

Q. Advanced Research Focus

  • CuH-Catalyzed Hydroalkylation : Use chiral ligands (e.g., DTBM-SEGPHOS) to control stereochemistry during piperidine ring formation in related analogs .
  • Chiral Resolution : Separate enantiomers via preparative SFC (supercritical fluid chromatography) with amylose-based columns .

How can computational tools predict pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions based on the urea and thiophene motifs .
  • Molecular Dynamics Simulations : Model binding modes to serotonin transporters (SERT) using AutoDock Vina .

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